molecular formula C26H20N2O5S2 B12145279 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12145279
M. Wt: 504.6 g/mol
InChI Key: GQHJIPYBIVURRG-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a hydroxy group, a thiophene ring, a methoxybenzothiazole moiety, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.

    Introduction of the Methoxybenzothiazole Moiety: This step may involve a nucleophilic substitution reaction where the benzothiazole ring is introduced.

    Attachment of the Thiophene Ring: This can be done via a condensation reaction with a thiophene aldehyde.

    Final Functionalization: The hydroxy and prop-2-en-1-yloxy groups are introduced through specific functional group transformations, such as hydroxylation and etherification.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may offer therapeutic potential for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its functional diversity.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor modulation, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)pyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxybenzothiazol-2-yl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the methoxybenzothiazole and prop-2-en-1-yloxyphenyl groups, in particular, may confer unique reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C26H20N2O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H20N2O5S2/c1-3-12-33-16-8-6-15(7-9-16)22-21(23(29)19-5-4-13-34-19)24(30)25(31)28(22)26-27-18-11-10-17(32-2)14-20(18)35-26/h3-11,13-14,22,30H,1,12H2,2H3

InChI Key

GQHJIPYBIVURRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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